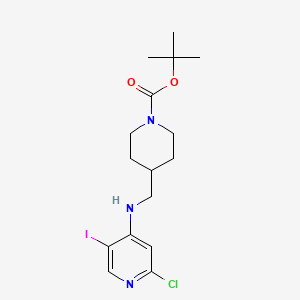
Tert-Butyl-4-(((2-Chlor-5-iodpyridin-4-yl)amino)methyl)piperidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-(((2-chloro-5-iodopyridin-4-yl)amino)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23ClIN3O2 and its molecular weight is 451.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(((2-chloro-5-iodopyridin-4-yl)amino)methyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(((2-chloro-5-iodopyridin-4-yl)amino)methyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gezielte Protein-Degradation
Diese Verbindung ist nützlich als semi-flexibler Linker bei der Entwicklung von PROTACs (Proteolyse-Targeting-Chimären) für die gezielte Protein-Degradation . PROTACs sind eine neue Klasse von Medikamenten, die durch Rekrutierung einer E3-Ubiquitin-Ligase arbeiten, um ein bestimmtes Protein zur Degradation zu markieren.
Tuberkulose-Forschung
Die Verbindung wurde in der Forschung im Zusammenhang mit Mycobacterium tuberculosis (Mtb), dem Erreger der Tuberkulose (TB) , impliziert. Sie ist an Prozessen beteiligt, die eine protonenmotorische Kraft erzeugen, die für das langfristige Überleben von Mtb unter den hypoxischen Bedingungen essentiell ist, die in infizierten Granulomen vorliegen .
Organische Synthese
Diese Verbindung wird als Zwischenprodukt in der organischen Synthese und pharmazeutischen Forschung verwendet . Sie kann in Labor-Prozessen der organischen Synthese verwendet werden .
Chemikalienversorgung
Diese Verbindung ist im Handel erhältlich und kann für verschiedene Forschungsanwendungen erworben werden . Sie wird von mehreren Chemikalienherstellern für den Einsatz in Labor- und Industrieumgebungen bereitgestellt .
Eigenschaften
IUPAC Name |
tert-butyl 4-[[(2-chloro-5-iodopyridin-4-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClIN3O2/c1-16(2,3)23-15(22)21-6-4-11(5-7-21)9-19-13-8-14(17)20-10-12(13)18/h8,10-11H,4-7,9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWLTOAYUKSNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=NC=C2I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClIN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















